N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide

Catalog No.
S11356800
CAS No.
M.F
C17H15N3O3S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thio...

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H15N3O3S/c18-10-14-13-4-2-1-3-5-15(13)24-17(14)19-16(21)11-6-8-12(9-7-11)20(22)23/h6-9H,1-5H2,(H,19,21)

InChI Key

VQNYJYKLVWWFQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide is a complex organic compound characterized by its unique bicyclic structure that incorporates both thiophene and cycloheptane moieties. The compound features a cyano group and a nitro group, which contribute to its reactivity and potential biological activity. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S, with a molecular weight of approximately 302.36 g/mol. The compound's structural uniqueness arises from the combination of the tetrahydro-cyclohepta[b]thiophene ring and the nitro-substituted aromatic system, making it an interesting subject for both synthetic and medicinal chemistry.

Due to the presence of functional groups:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and potential biological activity.
  • Oxidation: The thiophene ring can undergo oxidation reactions, which may lead to the formation of sulfoxides or sulfones.

These reactions highlight the compound's versatility in synthetic applications.

Research indicates that N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results in inhibiting bacterial growth. Additionally, compounds with similar structures often display anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide typically involves several key steps:

  • Formation of Tetrahydro-Cyclohepta[b]Thiophene: This step may involve cyclization reactions of suitable precursors under acidic or basic conditions.
  • Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution on a suitable precursor.
  • Nitro Group Addition: The nitro group can be incorporated using nitration reactions on aromatic systems.
  • Amidation: Finally, the formation of the amide bond with 4-nitrobenzoic acid or its derivatives completes the synthesis.

These methods highlight the complexity involved in synthesizing this compound and its derivatives.

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: Its unique structure may allow for applications in organic electronics or as a building block for advanced materials.

Studies on the interactions of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. Further investigation into its binding affinity and selectivity against various biological targets is necessary to elucidate its therapeutic potential.

Several compounds share structural similarities with N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamideContains thiadiazole ringExhibits different biological activities due to heterocyclic structure
N-(3-cyano-thiophen-2-yl)-benzamideSimple thiophene ringLacks cycloheptane structure; simpler reactivity profile
N-(3-amino-thiophen-2-yl)-benzenesulfonamideAmino group instead of cyanoDifferent reactivity; potential for different biological interactions

The uniqueness of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide lies in its complex bicyclic structure combined with multiple functional groups that enhance its reactivity and potential biological activity compared to simpler analogs. This complexity may lead to novel therapeutic applications not achievable with structurally simpler compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.08341252 g/mol

Monoisotopic Mass

341.08341252 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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